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Compound of Interest

Compound Name: FLS-359

Cat. No.: B15585466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of

FLS-359, an allosteric inhibitor of sirtuin 2 (SIRT2) deacetylase activity, which has

demonstrated broad-spectrum antiviral activity. The protocols detailed below are based on

published in vivo studies and are intended to guide researchers in designing and executing

similar experiments.

Summary of Preclinical Data
FLS-359 has been evaluated in preclinical mouse models to determine its pharmacokinetic

profile and in vivo efficacy against human cytomegalovirus (HCMV). The compound is orally

bioavailable and well-tolerated at effective doses.

Pharmacokinetic Profile
A single oral dose of FLS-359 in BALB/c mice demonstrated good exposure and a half-life

suitable for twice-daily dosing.

Table 1: Pharmacokinetic Parameters of FLS-359 in Female BALB/c Mice
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Parameter Value Units

Dose 50 mg/kg (p.o.)

Cmax 89 µM

Half-life (t½) ~6 hours

AUC 713 µM•h/mL

Data from a single 50 mg/kg

oral (p.o.) dose.[1]

In Vivo Efficacy and Tolerability
FLS-359 has shown significant antiviral activity in two different humanized mouse models of

HCMV infection. Notably, no adverse clinical signs or weight loss were observed in mice

treated with FLS-359 at a dose of 50 mg/kg administered orally twice daily for 14 days,

indicating good tolerability.[1][2]

Table 2: Summary of In Vivo Efficacy Studies of FLS-359 against HCMV

Animal Model
FLS-359
Dosing
Regimen

Comparator
Dosing
Regimen

Duration of
Treatment

Outcome

Gelfoam/Human

Fibroblast Model

50 mg/kg, p.o.,

b.i.d.

Valganciclovir

(50 mg/kg, p.o.,

daily)

11 days

Significantly

reduced virus

production.[1][2]

Humanized

Lung-Only

Mouse Model

50 mg/kg, p.o.,

b.i.d.

Ganciclovir (100

mg/kg, i.p., daily)
17 days

Significantly

reduced the

production of

infectious HCMV

progeny.[1][2]

Mechanism of Action: SIRT2 Inhibition
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FLS-359 functions as an allosteric inhibitor of SIRT2, a NAD+-dependent deacetylase.[3][4] By

binding to SIRT2, FLS-359 selectively inhibits its deacetylase activity.[1][2] This inhibition leads

to a variety of downstream effects that contribute to its antiviral activity. The proposed anti-

HCMV mechanism is multifactorial and may involve the hyperacetylation of α-tubulin, which

can disrupt the microtubule network critical for the formation of the viral assembly

compartment.[1][2] Additionally, SIRT2 inhibition has been linked to the activation of p53,

degradation of c-Myc, and blockage of the PI3K/Akt pathway, all of which could potentially

hinder the production of infectious viral particles.[1][2]
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Caption: FLS-359 allosterically inhibits SIRT2, leading to antiviral effects.
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Experimental Protocols
The following are detailed protocols for the in vivo administration and efficacy assessment of

FLS-359 based on published studies.

Pharmacokinetic Study Protocol
Animal Model: Female BALB/c mice.

Housing: Standard laboratory conditions with ad libitum access to food and water.

Drug Preparation: Prepare FLS-359 formulation for oral administration.

Administration: Administer a single 50 mg/kg dose of FLS-359 via oral gavage (p.o.).

Sample Collection: Collect blood samples at various time points post-administration.

Analysis: Process blood samples to plasma and analyze FLS-359 concentrations using a

validated analytical method (e.g., LC-MS/MS) to determine pharmacokinetic parameters

such as Cmax, t½, and AUC.

In Vivo Efficacy Study: Gelfoam/Human Fibroblast Model
Protocol
This model assesses antiviral efficacy in a localized subcutaneous infection.
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1. Infect MRC-5 fibroblasts
with HCMV (TB40/E)

2. Seed infected cells
into gelfoam matrix

3. Subcutaneously implant gelfoam
into immunodeficient mice

4. Initiate drug administration
(FLS-359 or control)

5. Continue daily treatment
for 11 days

6. Recover implants on Day 11

7. Quantify viral load
(TCID50 assay)

8. Analyze and compare
virus reduction

Click to download full resolution via product page

Caption: Workflow for the Gelfoam/Human Fibroblast in vivo efficacy model.

Cell Culture and Infection:
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Culture human MRC-5 fibroblasts.

Infect the cells with HCMV (e.g., TB40/E strain) at a multiplicity of infection (MOI) of 0.05

IU/cell.[1][2]

Implant Preparation:

Twenty-four hours post-infection, harvest the infected MRC-5 cells.

Seed 1 x 10^6 infected cells into a collagen matrix (gelfoam).[1]

Animal Model:

Use immunodeficient mice (e.g., NOD/Shi-scid/IL-2Rγnull - NOG mice).[1]

Subcutaneously implant the gelfoam plugs containing the infected cells.[1]

Drug Administration:

Begin drug administration immediately after implantation.[1]

Administer FLS-359 at 50 mg/kg orally, twice daily (b.i.d.).[1][2]

Administer the comparator drug (e.g., valganciclovir at 50 mg/kg, orally, daily) or a vehicle

control.[1]

Endpoint Analysis:

On day 11 post-infection, recover the implants.[1][2]

Homogenize the implant tissue and quantify the amount of infectious virus using a Tissue

Culture Infectious Dose 50 (TCID50) assay.[1]

In Vivo Efficacy Study: Humanized Lung-Only Mouse
Model Protocol
This model provides a more systemic and organ-specific assessment of antiviral activity.

Animal Model:
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Generate humanized lung-only mice by subcutaneously implanting human lung tissue into

immunodeficient mice.[1][2]

Infection:

Directly inoculate the human lung implants with HCMV (e.g., TB40/E virus at 4.25 x 10^5

IU/implant).[1]

Drug Administration:

Initiate drug administration 2 hours before infection.[1]

Administer FLS-359 at 50 mg/kg orally, twice daily (b.i.d.).[1][2]

Administer the comparator drug (e.g., ganciclovir at 100 mg/kg, intraperitoneally, daily) or

a vehicle control.[1]

Endpoint Analysis:

Continue drug treatments until day 17 post-infection.[1]

Remove the lung implants.[1]

Homogenize the implant tissue and quantify the amount of infectious virus using a TCID50

assay.[1]

These protocols provide a foundation for the preclinical evaluation of FLS-359. Researchers

should adapt these methods as necessary based on their specific experimental goals and

institutional guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.jci.org/articles/view/158978
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.benchchem.com/product/b15585466?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.jci.org/articles/view/158978
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266789/
https://www.benchchem.com/product/b15585466?utm_src=pdf-body
https://www.benchchem.com/product/b15585466?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral
activity - PMC [pmc.ncbi.nlm.nih.gov]

2. JCI - An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum
antiviral activity [jci.org]

3. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral
activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for FLS-359
Administration in Preclinical Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15585466#fls-359-administration-in-preclinical-
animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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